

Technical Synthesis Guide: Diethyl 2-Methylglutarate

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Compound of Interest

Compound Name: Diethyl 2-methylglutarate

CAS No.: 18545-83-0

Cat. No.: B101651

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CAS: 18545-83-0 Formula: $C_{10}H_{18}O_4$ Molecular Weight: 202.25 g/mol Synonyms: Diethyl 2-methylpentanedioate; Methylglutaric acid diethyl ester.[1]

Executive Summary & Strategic Utility

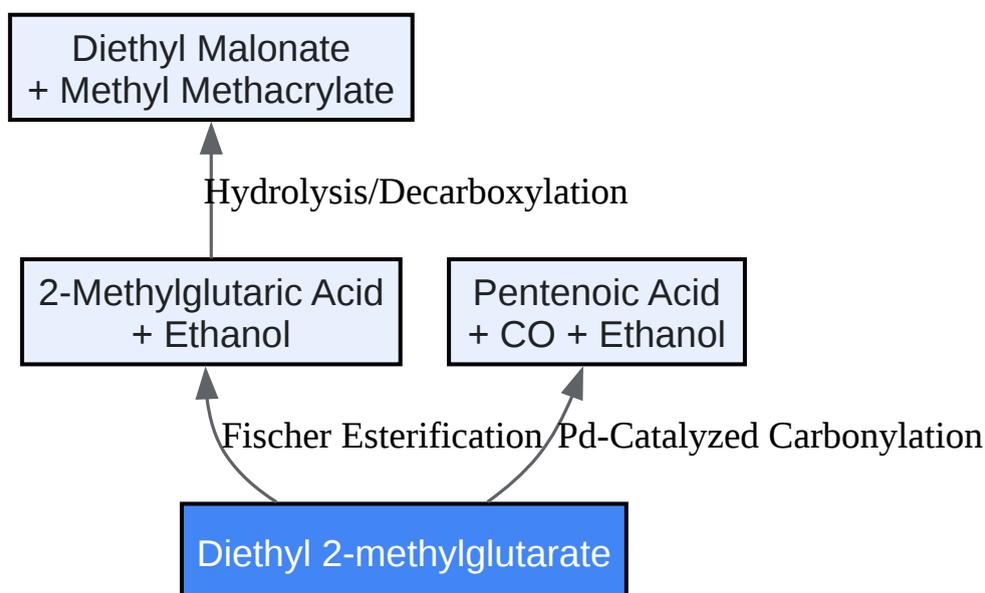
Diethyl 2-methylglutarate (DEMG) is a branched diester belonging to the family of oxygenated solvents and intermediates. Unlike its linear analog (diethyl adipate), the C2-methyl branching disrupts crystal packing, resulting in a lower freezing point and unique solvation properties. In drug development, it serves as a critical C5 building block for synthesizing chiral pyrrolidines and glutarimide derivatives.

This guide details three distinct synthesis pathways selected for their scalability, atom economy, and operational feasibility in a research setting.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into available precursors. The strategic disconnection points reveal three primary routes:

- Direct Esterification: From the parent acid (2-methylglutaric acid).
- Michael Addition/Decarboxylation: Utilizing diethyl malonate and methyl methacrylate.
- Carbonylation: Catalytic insertion of CO into pentenoic acid derivatives.



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Figure 1: Retrosynthetic analysis showing the three primary feedstocks for DEMG synthesis.

Pathway A: Direct Fischer Esterification (The Benchmark Protocol)

Best for: Lab-scale synthesis (10g – 500g), high purity requirements. Mechanism: Acid-catalyzed nucleophilic acyl substitution.

The Challenge: Equilibrium Management

The reaction between 2-methylglutaric acid and ethanol is reversible with an equilibrium constant (

) typically near 4. To drive conversion >98%, water must be continuously removed.

Protocol Design

Reagents:

- 2-Methylglutaric acid (1.0 eq)
- Absolute Ethanol (Excess, 5–10 eq)

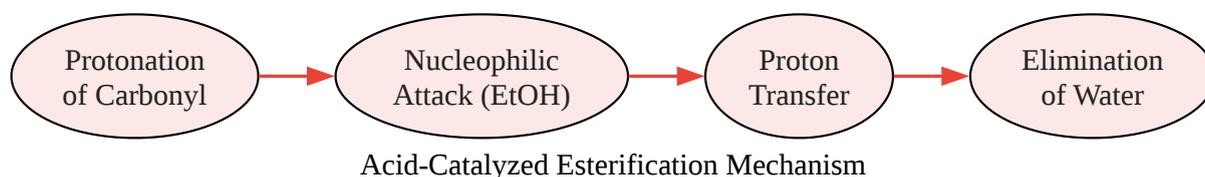
- Catalyst:

(conc.) or

-Toluenesulfonic acid (p-TsOH) (1–3 mol%)
- Solvent: Toluene (for azeotropic water removal)

Step-by-Step Methodology:

- Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.
- Charging: Add 2-methylglutaric acid (e.g., 146 g, 1 mol) and toluene (300 mL). Add absolute ethanol (230 g, 5 mol) and p-TsOH (1.9 g, 10 mmol).
 - Note: Toluene forms a ternary azeotrope with ethanol and water (bp ~74°C), facilitating water removal at lower temperatures than binary ethanol/water.
- Reflux: Heat the mixture to vigorous reflux (oil bath ~110°C). Monitor the collection of water in the Dean-Stark trap.
 - Endpoint: Reaction is complete when water evolution ceases (theoretical: 36 mL).
- Neutralization: Cool to room temperature. Wash the organic phase with saturated (2 x 100 mL) to remove unreacted acid and catalyst. Check aqueous pH is basic.
- Drying & Concentration: Dry organic layer over anhydrous , filter, and concentrate via rotary evaporation to remove toluene and excess ethanol.
- Purification: Distill the crude oil under high vacuum.
 - Target Fraction: Collect at ~105–110°C @ 5 mmHg (boiling point varies with vacuum depth; lit. bp 238°C @ 760 mmHg).[2]



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Figure 2: Mechanistic flow of the acid-catalyzed esterification.

Pathway B: The Malonate-Methacrylate Route (Precursor Synthesis)

Best for: Generating the 2-methylglutaric acid backbone from commodity chemicals if the acid is unavailable. Chemistry: Michael Addition followed by Hydrolysis and Decarboxylation.

Reaction Scheme

- Michael Addition: Diethyl malonate + Methyl methacrylate

Triester Intermediate.

- Hydrolysis: Triester

Tricarboxylate salt.

- Decarboxylation: Tricarboxylate

2-Methylglutaric acid +

.

Protocol Design

Reagents:

- Diethyl malonate (1.0 eq)[3]
- Methyl methacrylate (1.1 eq)

- Base Catalyst: Sodium ethoxide (NaOEt) in ethanol (1.0 eq)

Workflow:

- Addition: In a reactor under _____, generate NaOEt from Na metal and dry ethanol. Cool to 0°C.
- Coupling: Add diethyl malonate dropwise. Stir 30 min. Add methyl methacrylate dropwise, maintaining temp <20°C (exothermic).
- Reflux: Warm to reflux for 3–5 hours.
- Hydrolysis: Add 50% NaOH solution directly to the reaction mixture. Reflux for 4 hours to saponify all three ester groups.
- Decarboxylation: Acidify with conc. HCl to pH 1. Heat to 100–110°C.
evolution will be vigorous. Continue until gas evolution stops.
- Isolation: Extract the resulting 2-methylglutaric acid with ether/ethyl acetate. Recrystallize from benzene/petroleum ether (mp 76°C) or proceed directly to Pathway A for esterification.

Pathway C: Catalytic Carbonylation (Advanced Industrial Route)

Best for: Large-scale manufacturing; Green Chemistry applications. Concept:

Hydroxycarbonylation of pentenoic acids or alkoxycarbonylation of alkenes.

Technical Insight

Industrial synthesis often utilizes the "nylon chain" byproducts. 2-Methylglutaric acid is a major component of "AGS Acid" (Adipic, Glutaric, Succinic) waste streams, but it can also be synthesized via Palladium-catalyzed carbonylation of pentenoic acid isomers.

Catalyst System:

- Precursor:

or

- Ligand: Diphosphines (e.g., dppb) are crucial to control regioselectivity (linear vs. branched).
 - Note: Bulky ligands favor the linear adipate; less sterically hindered ligands or specific bite angles favor the branched 2-methylglutarate.

Reaction Conditions:

- Pressure: 30–60 bar CO.
- Temperature: 100–120°C.
- Solvent: Ethanol (acts as both solvent and reactant).

Selectivity Note: This pathway often produces a mixture of diethyl adipate (linear) and **diethyl 2-methylglutarate** (branched). Separation requires efficient fractional distillation (Linear bp > Branched bp).

Comparison of Pathways

Feature	Pathway A (Direct Esterification)	Pathway B (Michael Addition)	Pathway C (Carbonylation)
Atom Economy	Moderate (Loss of water)	Low (Loss of alcohol & CO ₂)	High (Incorporation of CO)
Complexity	Low (Single step)	High (Multi-step)	High (High pressure/Catalysis)
Scalability	Linear	Linear	Exponential (Best for tons)
Purity Profile	High (>99%)	Moderate (Byproducts common)	Variable (Isomer mixtures)

Characterization Data

To validate the synthesis of **Diethyl 2-methylglutarate**, compare experimental data against these standards:

- Boiling Point: 238°C (760 mmHg); ~118°C (15 mmHg).
- Density: 1.006 g/mL at 25°C.[2]
- Refractive Index (): 1.424.[2]
- ¹H NMR (CDCl₃, 400 MHz):
 - 4.12 (q, 4H,)
 - 2.35 (m, 1H,)
 - 2.2–2.4 (m, 2H,)
 - 1.8–1.9 (m, 2H,)
 - 1.25 (t, 6H,)
 - 1.15 (d, 3H,)

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